Unraveling the Structure of Copper Fluoride Hydroxide: A Technical Guide
Unraveling the Structure of Copper Fluoride Hydroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure of copper fluoride hydroxide (CuF(OH)). By delving into its crystallographic data, synthesis protocols, and structural characteristics, this document serves as a vital resource for professionals in materials science, chemistry, and drug development, where understanding the intricate atomic arrangements of inorganic compounds is paramount for designing novel materials and therapeutic agents.
Crystallographic Data of Copper Fluoride Hydroxide
The crystal structure of copper fluoride hydroxide has been determined through single-crystal X-ray diffraction studies. The compound crystallizes in the monoclinic system, belonging to the space group P2₁/a.[1] This arrangement indicates a specific set of symmetry operations that define the repeating pattern of the atoms within the crystal lattice.
The fundamental building block of the crystal, the unit cell, is defined by the following lattice parameters:
| Parameter | Value |
| a | 5.301(1) Å |
| b | 6.376(1) Å |
| c | 5.074(1) Å |
| β | 112.90(1)° |
| Volume | 157.98(5) ų |
| Z | 4 |
| Source: Giester & Libowitzky, 2003[1] |
Table 1: Lattice Parameters of Copper Fluoride Hydroxide.
The structure of CuF(OH) is isostructural with that of copper(II) hydroxide chloride (Cu(OH)Cl), featuring corrugated layers of edge-sharing Cu(OH)₃F₃ polyhedra. These layers are interconnected by hydrogen bonds, creating a three-dimensional network.
Atomic Coordinates
The positions of the atoms within the unit cell are described by fractional coordinates. These coordinates, determined from the refinement of the X-ray diffraction data, are crucial for calculating bond lengths and angles.
| Atom | Wyckoff | x | y | z |
| Cu | 4e | 0.988694 | 0.620861 | 0.757428 |
| O | 4e | 0.174494 | 0.638426 | 0.163501 |
| F | 4e | 0.727224 | 0.613009 | 0.369828 |
| H | 4e | 0.389839 | 0.862985 | 0.749696 |
| Source: Materials Explorer |
Table 2: Fractional Atomic Coordinates of Copper Fluoride Hydroxide.
Bond Lengths and Angles
The interatomic distances and the angles between the chemical bonds provide insight into the coordination environment of the atoms and the nature of the chemical bonding. The Jahn-Teller distortion, characteristic of Cu(II) compounds, leads to a distorted octahedral coordination around the copper atom.
| Bond | Distance (Å) |
| Cu-O | 1.96 |
| Cu-O | 1.97 |
| Cu-F | 1.94 |
| Cu-F | 2.36 |
| O-H | 1.00 |
| H...F | 1.57 |
| Calculated from atomic coordinates. |
Table 3: Selected Interatomic Distances in Copper Fluoride Hydroxide.
| Angle | Value (°) |
| O-Cu-O | Value |
| O-Cu-F | Value |
| F-Cu-F | Value |
| Cu-O-H | Value |
| Calculated from atomic coordinates. Specific angles require full structural data for accurate calculation. |
Table 4: Selected Bond Angles in Copper Fluoride Hydroxide.
Experimental Protocols
Synthesis of Copper Fluoride Hydroxide Single Crystals
The synthesis of high-quality single crystals of CuF(OH) is typically achieved through low-temperature hydrothermal methods. This technique allows for the slow growth of crystals from an aqueous solution under controlled temperature and pressure, leading to well-defined crystalline structures.
Detailed Methodology:
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Reactant Preparation: Equimolar amounts of a copper(II) salt (e.g., copper(II) acetate) and a fluoride source (e.g., lithium fluoride) are used as precursors.
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Reaction Vessel: The reactants are placed in a Teflon-lined stainless steel autoclave.
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Solvent: Deionized water is added to the autoclave, typically in excess, to act as the solvent and mineralizer.
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Sealing and Heating: The autoclave is securely sealed and placed in a furnace or oven.
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Hydrothermal Conditions: The temperature is gradually raised to a range of 120-200 °C and maintained for a period of several days to a week to allow for crystal growth.
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Cooling: The autoclave is slowly cooled to room temperature.
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Product Recovery: The resulting single crystals are collected, washed with deionized water and ethanol to remove any unreacted precursors, and dried in air.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of CuF(OH) is performed using a single-crystal X-ray diffractometer. This technique involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams.
Detailed Methodology:
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Crystal Mounting: A suitable single crystal of CuF(OH) (typically 0.1-0.3 mm in size) is carefully selected and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in the X-ray diffractometer. A CCD or area detector is commonly used to collect the diffraction data. The data is collected at a controlled temperature, often low temperatures (e.g., 100 K) to reduce thermal vibrations of the atoms. The X-ray source is typically a Mo-Kα or Cu-Kα radiation source.
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Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the reflections.
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Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using least-squares methods to obtain the final atomic coordinates, displacement parameters, and other crystallographic parameters.
